tert-Butylimino-tris(dimethylamino)phosphorane
Description
Historical Discovery and Nomenclature
The historical development of this compound is intrinsically linked to the broader evolution of phosphazene chemistry, which traces its origins to the pioneering work of Hermann Staudinger in 1919. Staudinger's initial presentation of iminophosphoranes, obtained through the reaction of triorganophosphines with organic azides, established the foundational chemistry that would eventually lead to the development of modern phosphazene bases. The Staudinger protocol represented the most efficient pathway to various iminophosphoranes, although the use of sensitive azides presented significant safety challenges due to their propensity for violent decomposition.
The synthetic methodology was subsequently refined by Kirsanov in 1950, who introduced an alternative strategy utilizing halogenotriorganophosphonium halides converted to corresponding iminophosphoranes through reaction with primary amines. This approach circumvented the hazardous nature of azides while delivering products in high yields, establishing a safer and more practical route to these valuable compounds. The development of this compound as part of the phosphazene base family represents a culmination of these early synthetic discoveries, incorporating the structural insights gained from decades of iminophosphorane research.
The nomenclature of this compound reflects its complex structural architecture and functional characteristics. The compound is systematically named as N-[tert-butylimino-bis(dimethylamino)-λ⁵-phosphanyl]-N-methylmethanamine according to International Union of Pure and Applied Chemistry conventions. Alternative nomenclature includes N'''-tert-butyl-N,N,N',N',N'',N''-hexamethylphosphorimidic triamide, which emphasizes the hexamethyl substitution pattern across the three nitrogen centers. The compound is also commonly referred to in the literature as phosphazene base, reflecting its membership in the phosphazene superbase family developed by Reinhard Schwesinger.
Fundamental Chemical Properties and Structural Features
The molecular structure of this compound exhibits distinctive characteristics that directly correlate with its exceptional chemical properties. The compound features a central phosphorus atom in a pentavalent state, coordinated to three dimethylamino groups and one tert-butylimino substituent. This arrangement creates a highly electron-rich environment around the phosphorus center, contributing to the compound's remarkable basicity while maintaining its non-nucleophilic character.
The electronic structure of this compound is characterized by significant electron delocalization across the phosphorus-nitrogen framework. The tert-butylimino group serves as an electron-withdrawing substituent that stabilizes the phosphazene structure while contributing to the compound's basic properties. The three dimethylamino groups provide substantial electron density to the phosphorus center, creating a highly nucleophilic environment that facilitates proton abstraction reactions.
The compound demonstrates exceptional stability under ambient conditions, maintaining its chemical integrity in various organic solvents. Its liquid state at room temperature facilitates easy handling and incorporation into synthetic procedures, while its high boiling point ensures thermal stability during elevated temperature reactions. The compound exhibits excellent solubility in non-protic organic solvents, making it compatible with a wide range of reaction conditions commonly employed in synthetic organic chemistry.
Role in Modern Organophosphorus Chemistry
This compound occupies a central position in contemporary organophosphorus chemistry, serving as both a fundamental research tool and a practical synthetic reagent. The compound belongs to the class of phosphazene superbases, which represent some of the strongest non-ionic, non-charged nitrogen bases available to synthetic chemists. These bases have revolutionized approaches to deprotonation reactions, particularly in cases where traditional inorganic bases prove incompatible with sensitive substrates or reaction conditions.
The compound's role in adenine alkylation reactions demonstrates its superior performance compared to conventional mineral bases. Research has shown that this compound accelerates alkylation reactions in both solution and solid-phase conditions, producing regioselectively N9-alkylated adenines with high preparative yields. When employed with polystyrene resin-bound N-bromoacetylated peptides, the reaction yields three regioisomers alkylated at N9, N7, and N3 positions in a 4:2:1 molar ratio, highlighting the compound's ability to facilitate complex transformations with predictable selectivity patterns.
In the realm of organocatalysis, this compound has emerged as an efficient catalyst for metal-free chemical transformations. The compound serves as an effective organocatalyst for the catalytic hydrosilylation of carbon dioxide, representing a significant advancement in sustainable chemical synthesis. The catalytic mechanism involves initial reaction with carbon dioxide to form phosphine oxides, but in the presence of hydrosilanes, carbon dioxide undergoes selective reduction to silyl formates. These products can be further reduced to methoxysilanes through addition of extra silane loadings, achieving turnover frequencies of 32 h⁻¹ with turnover numbers reaching 759.
The compound's applications extend to polymer chemistry, where it facilitates anionic polymerization processes essential for producing polymers with specific molecular weight distributions and architectures. Research in ring-opening polymerization has demonstrated that this compound effectively catalyzes the polymerization of β-thiobutyrolactone at room temperature, proceeding through a mechanism involving abstraction of acidic methylene hydrogen from the monomer. This generates phosphazenium-thiocarboxylate ion-pair species that subsequently act as initiating and chain-propagating entities.
The compound's utility in pharmaceutical development stems from its unique ability to facilitate drug synthesis through formation of pharmaceutical intermediates. Its strong basic properties enable deprotonation of weakly acidic compounds, facilitating reactions that would otherwise require harsh conditions or specialized reagents. In material science applications, this compound contributes to the development of advanced materials with specific mechanical and thermal properties, demonstrating its versatility across multiple chemical disciplines.
Environmental applications represent an emerging area where this compound shows considerable promise, particularly in catalytic processes for pollutant degradation. The compound's stability and catalytic properties make it suitable for environmental remediation applications, where its ability to facilitate complex chemical transformations under mild conditions offers advantages over traditional approaches requiring extreme reaction conditions.
Properties
IUPAC Name |
N-[tert-butylimino-bis(dimethylamino)-λ5-phosphanyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H27N4P/c1-10(2,3)11-15(12(4)5,13(6)7)14(8)9/h1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNOSHBJMBLOSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=P(N(C)C)(N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H27N4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400667 | |
| Record name | Phosphazene base P1-t-Bu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81675-81-2 | |
| Record name | Phosphazene base P1-t-Bu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N�-tert-Butyl-N,N,N�,N�,N�,N�-hexamethylphosphorimidic triamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis via Reaction of Tris(dimethylamino)phosphine with tert-Butyl Isocyanate
One common and well-documented method for preparing tert-Butylimino-tris(dimethylamino)phosphorane involves the reaction of tris(dimethylamino)phosphine with tert-butyl isocyanate under controlled conditions. This approach exploits the nucleophilic character of the phosphine and the electrophilicity of the isocyanate to form the phosphazene base.
-
$$
\text{(Me}2\text{N)}3\text{P} + \text{t-Bu-NCO} \rightarrow \text{t-BuN= P(NMe}2)3
$$ -
- Controlled temperature to avoid side reactions.
- An inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
- Solvent choice typically involves dry, aprotic solvents such as tetrahydrofuran (THF).
-
- The product is isolated by standard purification techniques such as precipitation or vacuum drying.
- This method yields this compound with high purity suitable for catalytic applications.
This method is referenced in synthetic protocols and is considered reliable for laboratory-scale synthesis.
Preparation as a Catalyst in Polymerization and Related Reactions
This compound is also prepared and used as a catalyst or initiator in polymerization reactions, notably in the ring-opening polymerization (ROP) of epoxy monomers and polyphthalaldehyde synthesis.
Example from Polymer Chemistry:
In a glovebox environment, this compound (~10 mg) is used as a catalyst (P1-t-Bu) for polymerization reactions at low temperatures (around -90°C). The catalyst is dissolved in dichloromethane (DCM) and rapidly added to the monomer solution to initiate polymerization. After a short reaction time (10 minutes), the polymerization is quenched, and the polymer is recovered by precipitation and drying.
Key Features of Preparation in Polymerization Context:
- The catalyst is prepared or procured in a form suitable for direct use.
- The reaction conditions are tightly controlled to achieve high yield (~70%) and defined polymer properties.
- The catalyst preparation is closely linked to its performance in polymerization rather than isolated synthesis.
This method highlights the practical preparation and application of this compound in advanced polymer chemistry.
Preparation via Phosphazene Base Family Synthetic Routes
This compound belongs to the phosphazene base family, which includes related compounds synthesized through variations of phosphine and amine precursors.
-
- Starting from tris(dimethylamino)phosphine, the introduction of the tert-butylimino group is achieved by reaction with suitable electrophiles such as isocyanates or related reagents.
- Alternative phosphazene bases (e.g., tert-octylimino variants) are synthesized similarly by substituting the alkyl group.
- These syntheses often involve multi-step procedures with purification stages including vacuum drying and crystallization.
-
- Patents describe the use of this compound as an organic base catalyst prepared by reacting appropriate phosphine precursors with tert-butyl-containing reagents.
- The compounds are characterized and isolated for use in catalytic processes, including oxyborane compound synthesis.
- The preparation methods emphasize the control of reaction parameters to achieve high purity and catalytic efficiency.
Comparative Table of Preparation Methods
Analytical and Research Findings on Preparation
Spectroscopic Characterization:
- The prepared this compound is characterized by $$^{1}H$$, $$^{13}C$$, and $$^{31}P$$ NMR spectroscopy to confirm structure and purity.
- Mass spectrometry (MALDI-ToF, ESI) supports molecular weight and composition.
- Thermal analysis (TGA) assesses stability relevant to preparation and storage.
Kinetic and Mechanistic Insights:
- In polymerization catalysis, initiation involves abstraction of acidic protons by the phosphazene base.
- The steric hindrance of the tert-butyl group affects reactivity and selectivity during synthesis and application.
- Reaction kinetics are influenced by solvent and temperature, with THF and low temperatures favoring controlled synthesis.
-
- Handling under inert atmosphere is critical to prevent degradation.
- Purification by precipitation and vacuum drying ensures removal of impurities.
- The compound’s strong basicity and steric profile require careful control of reaction conditions during preparation.
These findings are supported by detailed experimental data and spectroscopic analyses reported in peer-reviewed polymer chemistry studies and patents.
Chemical Reactions Analysis
Deprotonation Reactions
P1-t-Bu efficiently deprotonates weakly acidic compounds, forming stable ion pairs. This property is central to its role in organic synthesis and polymerization catalysis.
Proton Transfer with Carbon Acids
P1-t-Bu reacts with nitroalkanes (e.g., MNPNP and NPNE) in tetrahydrofuran (THF), generating persistent radicals via proton abstraction. Key findings include:
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Equilibrium Constants : For MNPNP, equilibrium constants (K) decrease with temperature (Table 1) .
-
Activation Parameters : Reactions exhibit large negative entropy values (ΔS‡ ≈ -200 J mol⁻¹ K⁻¹), indicating transition states with high structural order .
Table 1: Thermodynamic and Kinetic Parameters for Proton Transfer with MNPNP
| Base | Temp (°C) | K (dm³ mol⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) |
|---|---|---|---|---|
| BEMP | 15 | 24 ± 1 | -52 ± 3 | -155 ± 10 |
| BTPP | 15 | 357 ± 6 | -46 ± 2 | -111 ± 6 |
| P1-t-Oct | 15 | 7.6 ± 1.7 | -36 ± 1 | -106 ± 3 |
Data sourced from equilibrium and kinetic studies in THF .
Comparison with Other Bases
P1-t-Bu’s reactivity differs markedly from traditional bases:
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vs. DBU : While DBU exhibits higher equilibrium constants (e.g., K = 2060 M⁻¹ for NPNE), P1-t-Bu’s ion pairs show weaker hydrogen bonding, evidenced by redshifted absorption bands in THF .
-
vs. BTPP : BTPP’s higher pKa (28.4) correlates with faster reaction rates (kₐ = 0.84 dm³ mol⁻¹ s⁻¹ at 25°C) .
Polymerization Catalysis
P1-t-Bu catalyzes ring-opening polymerization (ROP) of thiolactones, enabling precise control over polymer architecture.
Thiolactone ROP
In the ROP of γ-thiobutyrolactone (TBL):
-
Conversion Rates : Achieves >90% conversion within hours under mild conditions (25°C, toluene) .
-
Molecular Weight Control : Linear increase in molar mass (Mₙ) with monomer conversion, yielding poly(thioester)s (PTEs) with narrow dispersity (Đ = 1.42–1.88) .
Table 2: ROP of TBL Catalyzed by P1-t-Bu
| Solvent | [TBL]₀/[Base]₀ | Conv. (%) | Mₙ,calc (g mol⁻¹) | Mₙ,SEC (g mol⁻¹) | Đ |
|---|---|---|---|---|---|
| Toluene | 50:1 | 66 | 5,700 | 9,100 | 1.88 |
| THF | 50:1 | 73 | 7,300 | 10,900 | 1.54 |
Data from polymerization studies at 25°C .
Mechanistic Insights
-
Initiation : P1-t-Bu abstracts acidic α-hydrogens from TBL, forming a thiocarboxylate-phosphazenium ion pair .
-
End-Group Analysis : NMR and DOSY confirm α-thiocrotonate and ω-thiocarboxylate termini, ruling out cyclic polymer formation .
Comparative Reactivity in Catalysis
P1-t-Bu’s performance varies with steric and electronic factors:
Scientific Research Applications
Chemical Properties and Characteristics
- Molecular Formula : C10H27N4P
- Molecular Weight : 234.32 g/mol
- Appearance : Colorless to pale yellow liquid
- Boiling Point : 113 °C (closed cup)
- Density : 0.979 g/mL at 25 °C
Applications in Organic Synthesis
2.1 Strong Non-Ionic Base
P1-t-Bu is predominantly utilized as a strong non-ionic base in organic synthesis. Its ability to deprotonate various substrates makes it invaluable in reactions requiring strong basic conditions.
- Case Study : In the synthesis of cyclic organic carbonates from glycerol, P1-t-Bu acts as an organocatalyst under solvent-free conditions. This method not only enhances reaction efficiency but also promotes greener chemistry practices by minimizing solvent use .
2.2 Proton Transfer Reactions
Research has demonstrated that P1-t-Bu can effectively facilitate proton transfer reactions in THF (tetrahydrofuran). This application is particularly relevant in the study of nitro compounds where P1-t-Bu serves as a proton acceptor, leading to the formation of stable products under pseudo-first-order conditions .
Catalytic Applications
3.1 Organocatalysis
P1-t-Bu has been explored as a catalyst in various organocatalytic processes due to its strong basicity and ability to stabilize transition states.
- Example : In the copolymerization of propylene oxide with succinic anhydride, P1-t-Bu enhances the catalytic activity, resulting in the formation of biodegradable polyesters. This application highlights its potential in sustainable chemistry and material science .
Material Science Applications
The unique properties of this compound have led to its use in the development of advanced materials.
4.1 Polymerization Processes
P1-t-Bu is utilized in the polymerization of various monomers, contributing to the synthesis of high-performance polymers with tailored properties.
Mechanism of Action
The mechanism of action of tert-Butylimino-tris(dimethylamino)phosphorane primarily involves its strong basicity. It can abstract protons from acidic compounds, leading to the formation of anions or radicals. These anions or radicals can then participate in further chemical reactions, such as polymerization or radical trapping . The compound’s steric hindrance also plays a role in its reactivity, making it selective for certain reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of phosphazene bases, which vary in substituents and structural complexity. Below is a detailed comparison with structurally related superbases:
Structural Analogues and Substituent Effects
- tert-Octylimino-tris(dimethylamino)phosphorane (P1-t-Oct): Replacing the tert-butyl group with a bulkier tert-octyl substituent increases steric hindrance, reducing reaction rates in proton-transfer reactions. For example, equilibrium constants ($K{\text{eq}}$) for deprotonation of nitroalkanes decrease significantly with larger alkyl substituents (e.g., $K{\text{eq}} = 11.8$ for a bulky i-Pr-substituted acid vs. >100,000 for less hindered substrates) .
- 1-tert-Butyl-2,2,4,4,4-pentakis(dimethylamino)-2λ⁵,4λ⁵-catenadi(phosphazene) (P2-t-Bu): This higher-order phosphazene base contains additional dimethylamino groups, enhancing its basicity and catalytic efficiency.
- tert-Butylimino-tris(pyrrolidino)phosphorane (BTPP): Substituting dimethylamino groups with pyrrolidino rings alters electronic and steric profiles.
Basicity and Kinetic Performance
Phosphazene bases generally surpass traditional organic superbases like DBU in basicity. For instance:
- Reaction Rates: tert-Butylimino-tris(dimethylamino)phosphorane exhibits slower kinetics with bulky substrates. Second-order rate constants ($k_2^H$) for nitroalkane deprotonation drop from 9360 dm³ mol⁻¹ s⁻¹ (for 4-nitrophenylnitromethane) to 0.09 dm³ mol⁻¹ s⁻¹ for sterically hindered analogs .
- Equilibrium Constants : $K_{\text{eq}}$ values decline sharply with increased steric bulk, highlighting the compound’s sensitivity to substrate size .
Steric and Electronic Considerations
- Steric Hindrance : The tert-butyl group shields the phosphorus center, limiting access to bulky acids. This contrasts with P1-t-Oct, where increased steric bulk further reduces reactivity .
- Electronic Effects: Dimethylamino groups provide strong electron donation, stabilizing the phosphorane intermediate in nucleophilic reactions. This contrasts with BTPP, where pyrrolidino groups may enhance electron density but introduce conformational rigidity .
Table 1. Comparative Properties of Phosphazene Superbases
Biological Activity
tert-Butylimino-tris(dimethylamino)phosphorane (tBu-P4) is a phosphazene base known for its strong basicity and unique catalytic properties in various chemical reactions. Its biological activity, while less explored than its synthetic applications, presents interesting implications in biochemistry and pharmacology. This article reviews the biological activity of tBu-P4, focusing on its mechanisms, effects on cellular systems, and potential applications.
- Molecular Formula : C10H27N4P
- CAS Number : 49778-01-0
- Structure : Composed of a tert-butylimino group bonded to three dimethylamino groups, contributing to its strong nucleophilicity and basicity.
Biological Activity Overview
The biological activity of tBu-P4 can be categorized into several key areas:
-
Cytotoxicity :
- Studies have indicated that tBu-P4 exhibits varying levels of cytotoxicity depending on the concentration and exposure time in different cell lines. For instance, research involving HepaRG cells demonstrated that nanoparticles containing tBu-P4 showed significant toxicity at higher concentrations, impacting cell viability and proliferation rates .
-
Enzyme Interactions :
- As a potent base, tBu-P4 can influence enzyme activities by altering pH levels and participating in proton transfer reactions. This property may affect metabolic pathways involving enzymes sensitive to pH changes.
- Polymerization Reactions :
Case Study 1: Cytotoxicity in HepaRG Cells
A detailed cytotoxicity assay was conducted on HepaRG cells exposed to tBu-P4-laden nanoparticles. The study measured cell viability using ATP assays over varying concentrations of tBu-P4. The results indicated:
- IC50 Values : The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM, indicating significant cytotoxic effects at this concentration.
- Mechanism : The cytotoxic effects were linked to oxidative stress pathways and apoptosis induction .
Case Study 2: Polymerization Catalysis
Research highlighted the effectiveness of tBu-P4 as a catalyst in the ROP of butylene oxide. Key findings included:
- Conversion Rates : Achieved up to 90% conversion within hours, demonstrating its efficiency compared to other catalysts.
- Molecular Weight Control : The resulting polyethers exhibited controlled molecular weights with narrow dispersity indices, suggesting potential for tailored drug delivery systems .
Comparative Table of Biological Activities
Q & A
Q. How is tert-butylimino-tris(dimethylamino)phosphorane synthesized, and what methods ensure its purity for laboratory use?
The compound is synthesized via a multi-step reaction starting with phosphorus pentachloride (PCl₅) and dimethylamine derivatives. A key intermediate, (dimethylamino)phosphonium tetrafluoroborate, is formed, followed by substitution with tert-butylamine to yield the final product . Purification involves column chromatography or recrystallization, with purity verified by nuclear magnetic resonance (NMR) spectroscopy (>98% purity) and elemental analysis .
Q. What are the primary applications of this compound in organic synthesis?
This phosphazene base (P1-t-Bu) is widely used as a strong, non-nucleophilic base in deprotonation reactions, particularly for acidic substrates like nitroalkanes or carboxylates. It facilitates enantioselective fluoromethylation of oxindoles and stabilizes reactive intermediates in organocatalytic processes, such as cyclic carbonate synthesis under solvent-free conditions .
Q. How does this compound compare to other phosphazene bases (e.g., P2-t-Bu, P4-t-Bu) in basicity?
Basicity scales with the number of phosphorus atoms in the phosphazene structure. P1-t-Bu (pKaMeCN ≈ 33) is weaker than P4-t-Bu (pKaMeCN ≈ 43), which enhances ion-pair separation in anionic polymerization. This difference directly impacts reaction rates; for example, P4-t-Bu accelerates β-butyrolactone polymerization 219-fold compared to P1-t-Bu .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in kinetic data during anionic ring-opening polymerization (ROP) mediated by phosphazene bases?
Discrepancies in apparent rate constants (kp<sup>app</sup>) arise from ion-pair equilibria. To resolve these, researchers use conductivity measurements or UV-Vis titration (e.g., with 1-pyrene acetic acid) to quantify free vs. paired ions. For P1-t-Bu, tighter ion pairs reduce activity, while P4-t-Bu’s stronger basicity increases ion separation, correlating with log(kp<sup>app</sup>) and base basicity .
Q. How do steric and electronic properties of this compound influence its performance in fluoromethylation reactions?
The tert-butyl group provides steric shielding, reducing side reactions with electrophiles, while the tris(dimethylamino) structure enhances electron donation, stabilizing transition states. In fluoromethylation, this balance enables selective activation of S-phenyl-S-monofluoromethyloxosulfonium hexafluorophosphate without overalkylation .
Q. What methodologies optimize the use of this compound in moisture-sensitive reactions?
Critical steps include:
- Solvent drying : Acetonitrile pre-dried with 3 Å molecular sieves (<6 ppm H₂O) .
- Inert atmosphere : Glovebox (<10 ppm O₂/H₂O) or Schlenk line for acid-base titrations .
- Stoichiometric control : Sub-stoichiometric base (0.8–1.2 equiv) minimizes side reactions in ROP .
Structure-Activity Relationship (SAR) Studies
Q. How does modifying the alkyl groups (e.g., tert-octyl vs. tert-butyl) affect the reactivity of imino-tris(dimethylamino)phosphorane derivatives?
Bulkier substituents (e.g., tert-octyl in P1-t-Oct) increase steric hindrance, reducing nucleophilic interference but lowering solubility in polar solvents. For example, P1-t-Oct is less effective in THF-based ROP due to aggregation, whereas P1-t-Bu maintains homogeneity .
Q. What spectroscopic techniques characterize the protonation states of this compound in solution?
<sup>31</sup>P NMR is most effective: protonated species show upfield shifts (δ ≈ 10–15 ppm) vs. deprotonated forms (δ ≈ 20–25 ppm). UV-Vis spectroscopy with pyrene-based probes quantifies ion-pair dissociation constants (Kdiss) in real time .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
